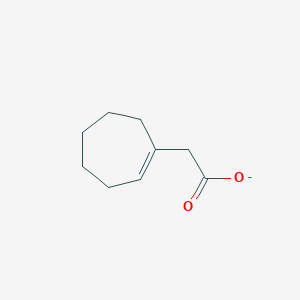
(Cyclohept-1-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohept-1-en-1-yl)acetate is an organic compound with the molecular formula C9H14O2 It is a derivative of cycloheptene, where an acetate group is attached to the first carbon of the cycloheptene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Cyclohept-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of cycloheptene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. Another method involves the use of acetyl chloride and a base like pyridine to facilitate the acetylation of cycloheptene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclohept-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohept-1-en-1-yl acetate oxide using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into cyclohept-1-en-1-yl acetate alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Cyclohept-1-en-1-yl acetate oxide.
Reduction: Cyclohept-1-en-1-yl acetate alcohol.
Substitution: Various substituted cyclohept-1-en-1-yl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
(Cyclohept-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies are investigating its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (Cyclohept-1-en-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. For instance, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Cyclohex-1-en-1-yl acetate: Similar structure but with a six-membered ring.
Cyclohept-1-en-1-ylboronic acid: Similar structure but with a boronic acid group instead of an acetate group.
Uniqueness: (Cyclohept-1-en-1-yl)acetate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs
Propriétés
Numéro CAS |
826-13-1 |
|---|---|
Formule moléculaire |
C9H13O2- |
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
2-(cyclohepten-1-yl)acetate |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2,(H,10,11)/p-1 |
Clé InChI |
CTDNKAVGZOIRMI-UHFFFAOYSA-M |
SMILES canonique |
C1CCC=C(CC1)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13395117.png)
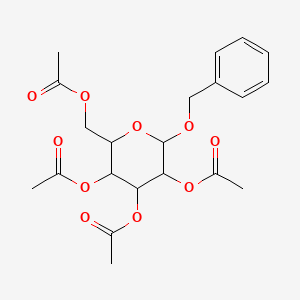
![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
![24-Tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B13395132.png)
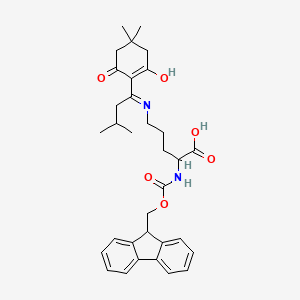
![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
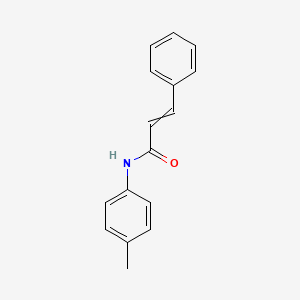

![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
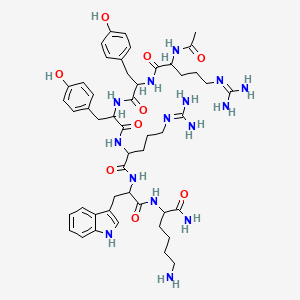
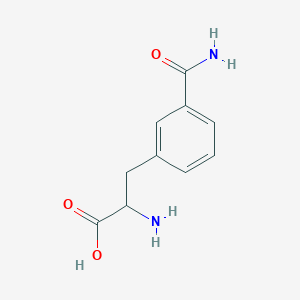
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)
